molecular formula C10H9BrN2 B2796429 5-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1534381-80-0

5-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2796429
CAS No.: 1534381-80-0
M. Wt: 237.1
InChI Key: YEOZBKXAAHBPAP-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic compound featuring a fused pyrrolo[2,3-b]pyridine core. Its structure includes a bromine atom at position 5 and a cyclopropyl group at position 2. The bromine substituent enhances electrophilicity, making the compound a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery .

Properties

IUPAC Name

5-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-8-3-7-4-9(6-1-2-6)13-10(7)12-5-8/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOZBKXAAHBPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=CC(=CN=C3N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-1H-pyrrole with bromine in the presence of a base to introduce the bromine atom at the 5-position . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the electronic structure of the pyrrolo[2,3-b]pyridine ring .

Scientific Research Applications

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Recent studies have highlighted the efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, as inhibitors of fibroblast growth factor receptors. Abnormal FGFR signaling is implicated in various cancers, making these compounds valuable in therapeutic contexts. For instance, a derivative exhibited potent inhibitory activity against FGFR1, 2, and 3 with IC50 values ranging from 7 to 712 nM, demonstrating its potential as a lead compound for further optimization in cancer treatment .

Phosphodiesterase Inhibition

Another area of research involves the inhibition of phosphodiesterases (PDEs), particularly PDE4B. Compounds derived from the pyrrolo[2,3-b]pyridine framework have been evaluated for their ability to selectively inhibit PDE4B while minimizing side effects associated with other PDE isoforms. One such compound demonstrated significant inhibition of TNF-α release from macrophages under inflammatory conditions, suggesting its utility in treating inflammatory diseases and conditions associated with central nervous system disorders .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications to the pyrrolo framework can enhance selectivity and potency against specific biological targets. For example, variations in substituents on the pyrrole ring have been systematically explored to identify compounds with improved therapeutic profiles .

Cancer Cell Proliferation Inhibition

In vitro experiments have demonstrated that derivatives of this compound can inhibit the proliferation of breast cancer cells (4T1 cell line). These compounds not only reduced cell viability but also induced apoptosis and inhibited cell migration and invasion . This highlights their potential application in developing new anticancer therapies.

CNS Targeting Properties

The selectivity of certain derivatives for central nervous system targets has been assessed through pharmacological profiling. For instance, a derivative was shown to exhibit weak activity against various CNS receptors while maintaining significant inhibition against PDE4B, indicating its potential for treating neurological disorders with fewer side effects .

Summary Table of Applications

Application AreaSpecific FindingsReferences
Cancer TherapyPotent FGFR inhibitors with low IC50 values
Inflammation ControlSignificant inhibition of TNF-α release
Central Nervous System DisordersSelective PDE4B inhibition with minimal CNS receptor activity
Structure-Activity Relationship StudiesEnhanced potency through structural modifications

Mechanism of Action

The mechanism of action of 5-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyclopropyl groups contribute to its binding affinity and selectivity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context . The exact pathways involved can vary, but they often include key signaling cascades in cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Solubility and Pharmacokinetic Considerations

  • Thieno[2,3-b]pyridines (e.g., in ) exhibit poor aqueous solubility, often requiring cyclodextrin formulations for in vivo studies .
  • Derivatives with polar substituents (e.g., morpholine in ) show enhanced solubility .
  • The cyclopropyl group in the target compound may reduce solubility compared to hydrophilic groups but could improve membrane permeability .

Physical and Spectroscopic Properties

  • NMR Shifts : The cyclopropyl group’s protons typically resonate at δ ~0.5–1.5 ppm (sharp multiplets), distinct from ethyl (δ ~1.2–1.5 ppm, triplet) or propargyl (δ ~2.5–3.0 ppm) groups .
  • 13C NMR : The cyclopropyl carbon signals appear at δ ~8–12 ppm, whereas aryl carbons (e.g., in 3,4-dimethoxyphenyl derivatives) show peaks at δ ~110–150 ppm .

Biological Activity

5-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant biological activity, particularly as a modulator of fibroblast growth factor receptors (FGFRs). This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H9BrN2
  • Molecular Weight : 237.1 g/mol
  • CAS Number : 1534381-80-0
  • IUPAC Name : this compound

The compound's unique structure includes a bromine atom and a cyclopropyl group, which contribute to its distinct chemical reactivity and biological properties.

This compound primarily targets FGFRs. The interaction occurs through binding to the receptor's extracellular ligand-binding domains, influencing various biochemical pathways:

  • FGFR Signaling Pathways :
    • RAS-MEK-ERK pathway
    • PLCγ pathway
    • PI3K-Akt pathway

This inhibition can lead to reduced cell proliferation and the induction of apoptosis in cancer cells, making it a candidate for cancer therapy .

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit anticancer properties. In particular:

  • Inhibition of Tumor Growth : Studies have shown that this compound can suppress tumor cell growth in various cancer types by targeting FGFR-mediated signaling pathways .
  • Cytotoxicity Studies : In vitro assays demonstrated that compounds similar to this pyrrolopyridine derivative exhibit cytotoxic effects against ovarian and breast cancer cell lines while showing limited toxicity to non-cancerous cells .

Antimycobacterial Activity

Preliminary findings suggest potential antimycobacterial properties. Pyrrolo[3,4-c]pyridine derivatives have been evaluated against Mycobacterium tuberculosis, indicating that modifications in their structure can enhance activity against this pathogen .

Analgesic and Sedative Properties

Some studies have highlighted the analgesic and sedative effects of pyrrolo[2,3-b]pyridine derivatives. These compounds may be beneficial in treating conditions related to pain and anxiety due to their interaction with central nervous system targets .

Case Studies and Research Findings

StudyFindings
Deraeve et al. (2021)Synthesized pyrrolo[3,4-c]pyridine derivatives; identified significant activity against M. tuberculosis with MIC values below 0.15 µM for certain esters .
Kalai et al. (2021)Evaluated cytotoxicity of pyrrolopyridine derivatives; reported moderate cytotoxic effects against ovarian cancer cells with minimal impact on healthy cells .
PMC8069244 (2021)Overview of biological activities of pyrrolo derivatives; suggested broad pharmacological potential including anticancer and antimycobacterial activities .

Q & A

Q. Advanced

  • pH-dependent stability : Incubation in buffers (pH 1–10) followed by LC-MS analysis.
  • Metabolic stability : Microsomal assays (human liver microsomes) quantify degradation half-life (t₁/₂).
  • Photostability : Exposure to UV-Vis light (ICH Q1B guidelines) monitors decomposition .

How is the compound’s solubility and bioavailability optimized for in vivo studies?

Q. Advanced

  • Prodrug strategies : Esterification of carboxylic acid derivatives improves membrane permeability .
  • Co-solvent systems : Use of PEG-400 or cyclodextrins enhances aqueous solubility .
  • Pharmacokinetic profiling : IV/PO dosing in rodents measures Cₘₐₓ and AUC to guide formulation .

What computational tools predict binding modes with biological targets?

Advanced
Molecular docking (AutoDock Vina, Glide) and MD simulations (AMBER, GROMACS) model interactions with kinases or bromodomains. For example, docking into the HIPK2 active site identifies key hydrogen bonds with Asp 100 and Lys 104 . Free-energy perturbation (FEP) calculations refine binding affinity predictions .

How are byproducts minimized during large-scale synthesis?

Q. Advanced

  • Process optimization : Reaction parameters (temperature, stoichiometry) are fine-tuned using design of experiments (DoE) .
  • Catalyst selection : Pd(PPh₃)₄ improves coupling efficiency in Suzuki reactions (yield > 85%) .
  • In-line analytics : PAT (process analytical technology) tools like FTIR monitor reaction progress in real-time .

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